molecular formula C10H12N2OS B080791 6-Propoxybenzothiazol-2-amine CAS No. 14372-64-6

6-Propoxybenzothiazol-2-amine

Cat. No.: B080791
CAS No.: 14372-64-6
M. Wt: 208.28 g/mol
InChI Key: QJWBDYBQSKYQKM-UHFFFAOYSA-N
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Description

6-Propoxybenzothiazol-2-amine is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

6-Propoxybenzothiazol-2-amine, as part of the benzothiazole family, is involved in various chemical syntheses and catalytic processes. For instance, it is used in the electrochemically promoted coupling of benzoxazoles and amines, facilitating the formation of 2-aminobenzoxazoles. This process uses catalytic quantities of tetraalkylammonium halide redox catalysts, simplifying the workup and reducing waste (Gao et al., 2014). Moreover, a metal-free amination of benzoxazoles has been developed, indicating the in situ iodination of the secondary amine as the activation mode, enhancing the synthesis of 2-aminobenzoxazoles (Froehr et al., 2011).

Biological Activity and Complexation

This compound derivatives are actively studied for their biological activities. For instance, 2-amino-6-methylbenzothiazole and its Cu(II) and Ag(I) complexes exhibit anti-microbial, anti-oxidant, and enzyme inhibition activities. The antibacterial and antifungal potentials of the ligand are enhanced by complexation with copper(II) and silver(I) metal ions (Gul et al., 2020). Additionally, aminothiazole-linked metal chelates show strong antimicrobial action against various microbial species and exhibit significant antioxidant activity, with all metal complexes being more biocompatible than free ligands (Noreen & Sumrra, 2021).

Pharmacological Importance

Compounds with a 2-aminothiazole structure serve as core structures for the development of pharmaceutically important agents. They are synthesized through various metal-catalyzed reactions and are used in the development of compounds with anti-HIV, antibacterial, and other pharmacological activities (Ma et al., 2011).

Future Directions

The future directions for 6-Propoxybenzothiazol-2-amine and similar compounds could involve further exploration of their biological activities and potential applications in various fields .

Properties

IUPAC Name

6-propoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWBDYBQSKYQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162528
Record name 6-Propoxybenzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14372-64-6
Record name 6-Propoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14372-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Propoxybenzothiazol-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014372646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Propoxybenzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-propoxybenzothiazol-2-amine
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